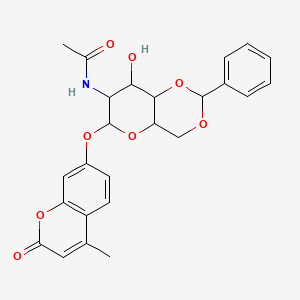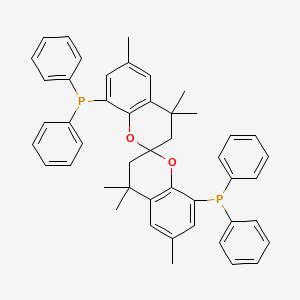
SPANphos
Vue d'ensemble
Description
benzopyran]-8,8′-diyl)bis(diphenylphosphane), is an organophosphorus compound used as a ligand in organometallic and coordination chemistry. It is a rare example of a trans-spanning ligand, which rigidly links mutually trans coordination sites . The compound is notable for its C2-symmetric backbone, forming a chiral cavity over the face of square planar complexes .
Méthodes De Préparation
SPANphos can be synthesized from relatively inexpensive reagents . The synthetic route involves several steps:
Preparation of 4,4,4’,4’,6,6’-hexamethyl-2,2’-spirobichromane: This is achieved via an acid-catalyzed reaction of p-cresol and acetone.
Halogenation: The resultant spirocycle is halogenated with N-bromosuccinimide.
Lithium-bromide exchange: This step uses n-butyllithium (n-BuLi) to perform the exchange.
Final step: Treatment of the resulting dilithio compound with chlorodiphenylphosphine completes the synthesis.
Analyse Des Réactions Chimiques
SPANphos undergoes various types of reactions, primarily involving coordination with metals. Some key reactions include:
Formation of cis chelating ligands: This compound forms compounds such as [Rh(norbornadiene)(this compound)]BF4, where both norbornadiene and this compound act as cis chelating ligands.
Formation of bimetallic complexes: Cyclooctadiene rhodium chloride derivatives form bimetallic complexes with this compound.
Applications De Recherche Scientifique
SPANphos has several applications in scientific research:
Organometallic Chemistry: It is used as a ligand in the formation of various organometallic complexes.
Coordination Chemistry: This compound is employed in the study of coordination compounds due to its unique trans-spanning properties.
Catalysis: The compound is used in catalytic processes, particularly those involving square planar complexes.
Mécanisme D'action
The mechanism by which SPANphos exerts its effects involves its ability to form stable trans-spanning complexes. The C2-symmetric backbone of this compound creates a chiral cavity over the face of square planar complexes, facilitating unique coordination properties . The trans coordination is enforced by the rigid backbone, which prevents the formation of cis complexes .
Comparaison Avec Des Composés Similaires
SPANphos is unique among diphosphine ligands due to its rigid trans-spanning nature. Similar compounds include:
Xantphos: This ligand has a flexible backbone that can form both cis and trans complexes.
BISBI: Another diphosphine ligand with a backbone favoring bite angles of 110–120 degrees.
TRAP ligands: Developed by Ito, these ligands coordinate in a trans fashion but can also form cis complexes.
This compound stands out due to its rigid structure and consistent preference for trans coordination, making it a valuable ligand in organometallic and coordination chemistry .
Propriétés
IUPAC Name |
(8'-diphenylphosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl)-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H46O2P2/c1-33-27-39-43(41(29-33)50(35-19-11-7-12-20-35)36-21-13-8-14-22-36)48-47(31-45(39,3)4)32-46(5,6)40-28-34(2)30-42(44(40)49-47)51(37-23-15-9-16-24-37)38-25-17-10-18-26-38/h7-30H,31-32H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMTZMWXNZQOPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5(CC2(C)C)CC(C6=C(O5)C(=CC(=C6)C)P(C7=CC=CC=C7)C8=CC=CC=C8)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H46O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336643 | |
| Record name | SPANphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556797-94-5 | |
| Record name | SPANphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | racemic-8,8'-Bis(diphenylphosphino)-3,3',4,4'-tetrahydro-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[2H-1-benzopyran] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3271839.png)
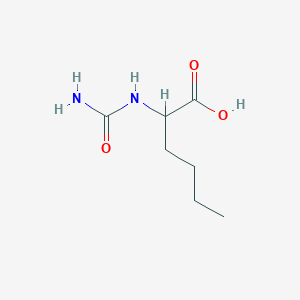

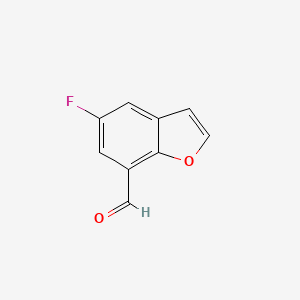
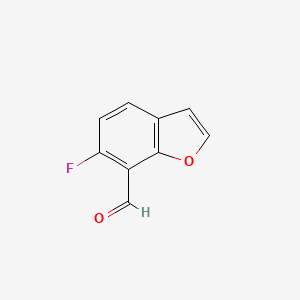
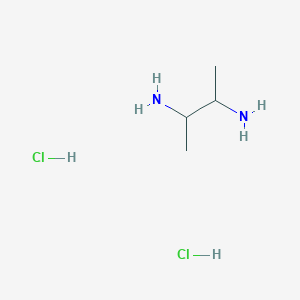
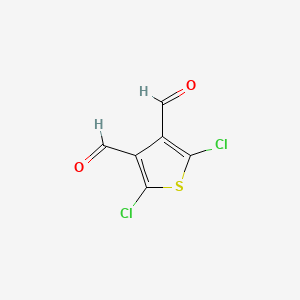
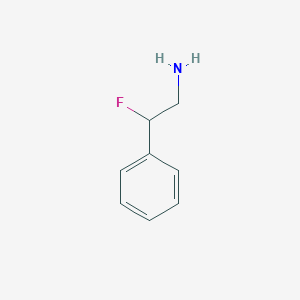
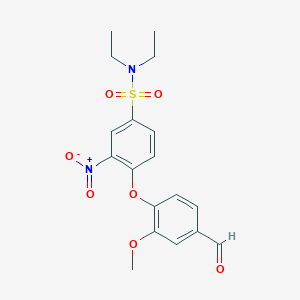
![4-(azepane-1-sulfonyl)-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3271905.png)
![Imidazo[1,2-a]pyrimidin-7(8h)-one](/img/structure/B3271909.png)
